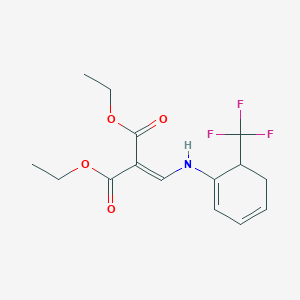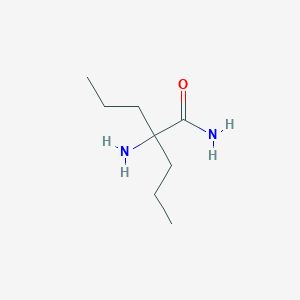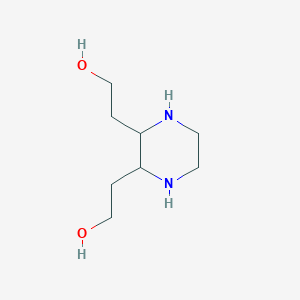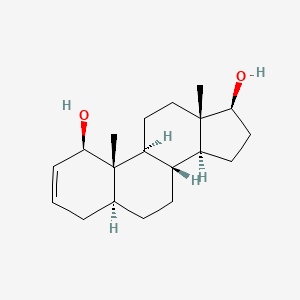
5alpha-Androst-2-ene-1beta,17beta-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Androst-2-ene-1beta,17beta-diol is a steroidal compound with the molecular formula C19H30O2. It is characterized by its unique structure, which includes multiple rings and hydroxyl groups. This compound is part of the androstane family and is known for its biological and chemical significance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-Androst-2-ene-1beta,17beta-diol typically involves multi-step organic reactions. One common method includes the reduction of 5alpha-Androst-2-ene-1beta,17beta-dione using specific reducing agents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. This includes the use of industrial-grade reagents and equipment to handle large volumes of reactants and products .
Chemical Reactions Analysis
Types of Reactions
5alpha-Androst-2-ene-1beta,17beta-diol undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized products.
Reduction: Further reduction to more saturated compounds.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce more saturated steroids. Substitution reactions can introduce new functional groups, altering the compound’s properties .
Scientific Research Applications
5alpha-Androst-2-ene-1beta,17beta-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in various biological processes and its interaction with enzymes.
Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and anti-inflammatory effects.
Industry: Utilized in the production of pharmaceuticals and other steroid-based products.
Mechanism of Action
The mechanism of action of 5alpha-Androst-2-ene-1beta,17beta-diol involves its interaction with specific molecular targets, such as androgen receptors. It can modulate various signaling pathways, influencing cellular processes like gene expression and protein synthesis. These interactions are crucial for its biological effects, including its role in hormone regulation and anti-inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
- 5alpha-Androstane-3beta,17beta-diol
- 5alpha-Androstane-3alpha,17beta-diol
- 5alpha-Androst-2-ene-3beta,17beta-diol
Uniqueness
5alpha-Androst-2-ene-1beta,17beta-diol is unique due to its specific hydroxyl group positions and its ability to undergo diverse chemical reactions. This uniqueness makes it valuable for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
20112-26-9 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
(1R,5S,8S,9S,10S,13S,14S,17S)-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-1,17-diol |
InChI |
InChI=1S/C19H30O2/c1-18-11-10-15-13(14(18)8-9-16(18)20)7-6-12-4-3-5-17(21)19(12,15)2/h3,5,12-17,20-21H,4,6-11H2,1-2H3/t12-,13+,14+,15+,16+,17-,18+,19+/m1/s1 |
InChI Key |
RUUMDVOLWARSAZ-YISWTCPOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3([C@@H](C=CC4)O)C |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4C3(C(C=CC4)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


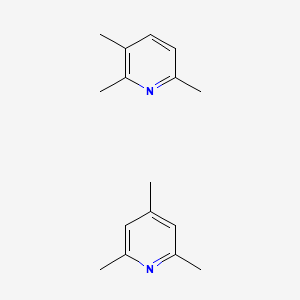
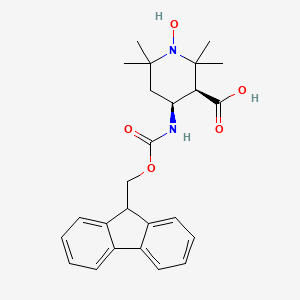
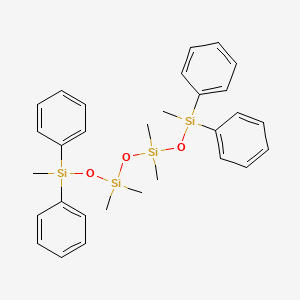
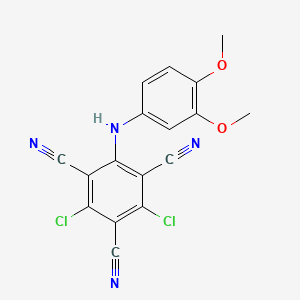

![N'-[(1E)-1-(5-ethylthiophen-2-yl)ethylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B13821639.png)
![Acetamide,N-(4-methyl-1H-benzo[D]imidazol-2-YL)-](/img/structure/B13821641.png)
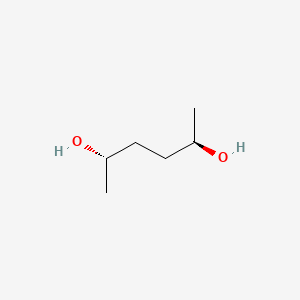
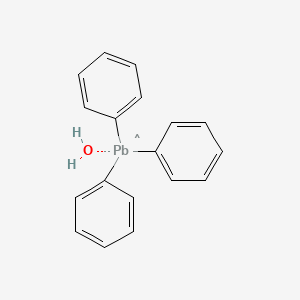
![N-{3-[(1Z)-1-{2-[hydroxy(diphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclohexanecarboxamide](/img/structure/B13821663.png)
![4-[(4-{(Z)-[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2-iodophenoxy)methyl]benzoic acid](/img/structure/B13821668.png)
